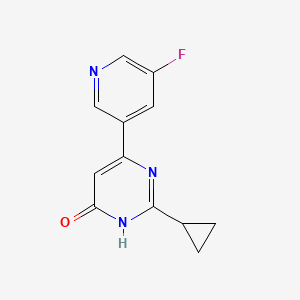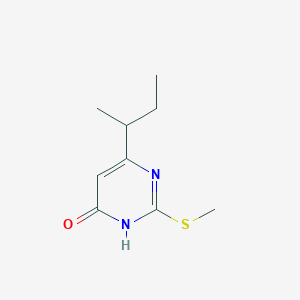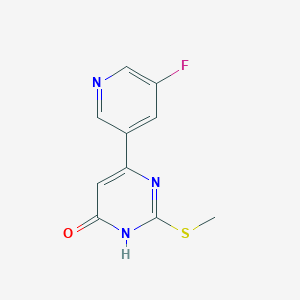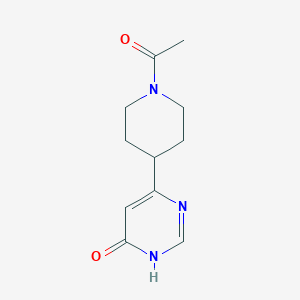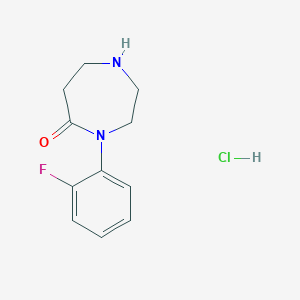
4-(2-Fluorophenyl)-1,4-diazepan-5-one hydrochloride
Descripción general
Descripción
4-(2-Fluorophenyl)-1,4-diazepan-5-one hydrochloride (4-FP-1,4-DZ-5-HCl) is a synthetic molecule that has been widely studied for its potential applications in scientific research. It is a water-soluble compound that has been used in various laboratory experiments, including those involving the synthesis of other compounds and the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Novel Compound Synthesis
Researchers have explored the synthesis of new derivatives and analogs of 1,4-diazepan compounds, focusing on structural modifications to enhance their potential therapeutic applications. For instance, a two-step one-pot synthesis approach has been developed for novel 5-(4-Fluorophenyl)-1H-Beno[e][1,4]Diazepin-2(3H)-one derivatives, demonstrating the versatility of the core structure in generating a library of compounds through base-catalyzed reactions with various alkyl halides and aromatic aldehydes (Patel et al., 2014). Similarly, synthesis efforts have yielded substituted triazolo[4,3-a][1,4] benzodiazepine derivatives as potent anticonvulsants, highlighting the structure-activity relationship (SAR) studies crucial for developing new therapeutic agents (Narayana et al., 2006).
Potential Therapeutic Uses
Research has identified several therapeutic potentials for derivatives of "4-(2-Fluorophenyl)-1,4-diazepan-5-one hydrochloride", including anticonvulsant, anxiolytic, and anticancer activities. For example, some derivatives have shown excellent anticonvulsant activity in animal models, comparable to standard drugs like diazepam, indicating their potential use in treating seizure disorders (Narayana et al., 2006). Furthermore, compounds synthesized from this compound have been studied for anticancer activity, showing inhibition of several cancer cell lines and suggesting a role in cancer therapy (Asong et al., 2019).
Spectral and Structural Analysis
Spectral and structural analyses of these compounds have been conducted to understand their physicochemical properties and to inform further modifications. Studies include Fourier transform Raman and IR vibrational studies, which provide insights into the molecular structure and behavior of these compounds (Neville et al., 1995).
Mechanistic Insights
Mechanistic studies have been conducted to elucidate the pathways involved in the synthesis and transformation of these compounds. For example, research into the alkaline hydrolysis of diazepam, a related benzodiazepine, has offered insights into the chemical behavior of similar structures in different pH conditions, which is relevant for understanding the stability and reactivity of this compound derivatives (Yang, 1998).
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-9-3-1-2-4-10(9)14-8-7-13-6-5-11(14)15;/h1-4,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYDVECRLDMTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



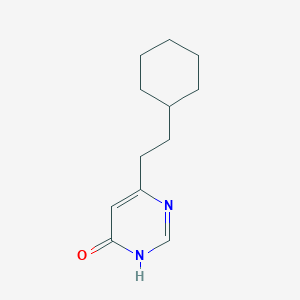
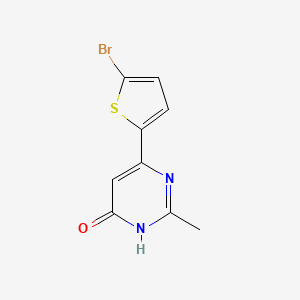

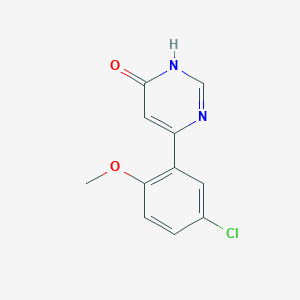
![3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride](/img/structure/B1486775.png)
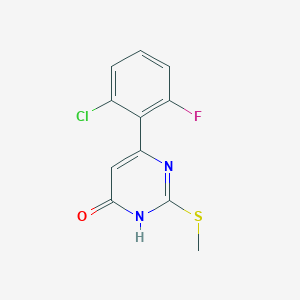
![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)

